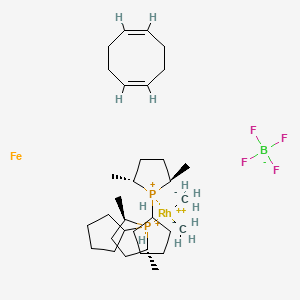
t-Butyl 4-bromo-3-fluoropiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
T-Butyl 4-bromo-3-fluoropiperidine-1-carboxylate is a chemical compound with the CAS number 1359944-91-4 . It has a molecular weight of 282.15 . It is a liquid at room temperature .
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It’s stored in a refrigerator, indicating that it may be sensitive to heat .Aplicaciones Científicas De Investigación
Synthesis of Pharmaceutical Intermediates
This compound serves as a key intermediate in the synthesis of CDK9 inhibitors and Ibrutinib, which are significant in the treatment of tumor viruses. The synthesis involves a route consisting of Boc anhydride protection, oxidation, and reduction, providing valuable references for the development of these inhibitors (Xiaohan Hu et al., 2019).
Solid-phase Synthesis of Glycopeptides
It has been used as a handle in the solid-phase synthesis of glycopeptides. This process involves conjugation with Fmoc amino acids to form allyl esters, which are then attached to the Sieber amide resin. This technique is important for modeling glycosylated serine-glycine sequences in proteoglycans, showcasing its role in peptide synthesis and design (Y. Nakahara et al., 2000).
Electrocatalytic Carboxylation
The compound's framework has been explored in the electrocatalytic carboxylation of related molecules with CO2 in ionic liquids, demonstrating its potential in carbon capture and synthesis of carboxylic acids. This approach avoids the use of volatile and toxic solvents and catalysts, highlighting its environmental benefits and efficiency in synthesizing carboxylic acids from bromopyridines (Q. Feng et al., 2010).
Synthesis of Fluorinated Compounds
Research on fluorinated compounds, including the use of phenylsulfur trifluorides, reveals the importance of such intermediates in developing novel fluorination agents. These agents are crucial in drug discovery due to the unique properties imparted by fluorine atoms. The synthesis, properties, and reactivity of substituted and thermally stable phenylsulfur trifluorides, including their application in various fluorinations, highlight the broad utility of fluorinated intermediates in medicinal chemistry (T. Umemoto et al., 2010).
Enzyme-catalyzed Synthesis
A chemo-enzymatic method for synthesizing (S)-t-Butyl 3-hydroxypiperidine-1-carboxylate, a chiral intermediate of ibrutinib, from 3-hydroxypiperidine, underscores the significance of enzymatic catalysis in achieving high selectivity and yield in pharmaceutical intermediate synthesis. This process leverages t-butyloxocarbonyl protection and oxidation, followed by enzyme-catalyzed asymmetrical reduction, demonstrating the integration of chemical and biocatalytic methods in drug synthesis (Zhu We, 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with it are H302, H315, H319, and H335, which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
Propiedades
IUPAC Name |
tert-butyl 4-bromo-3-fluoropiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrFNO2/c1-10(2,3)15-9(14)13-5-4-7(11)8(12)6-13/h7-8H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATYOTHYSYTNIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-methoxy-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B6302070.png)






![t-Butyl 6-(2-ethoxy-2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B6302105.png)
![t-Butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate dihydrochloride](/img/structure/B6302113.png)
![t-Butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B6302114.png)
![1-Methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride](/img/structure/B6302120.png)
![4,5,6,7-Tetrahydro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine hydrochloride (1:2)](/img/structure/B6302128.png)
![1-[3-(3,4-Dimethylphenyl)tricyclo[3.3.1.1>3,7>]dec-1-yl]methanamine (HCl)](/img/structure/B6302138.png)